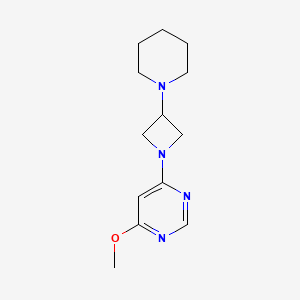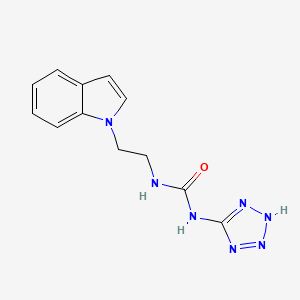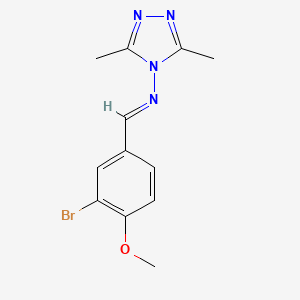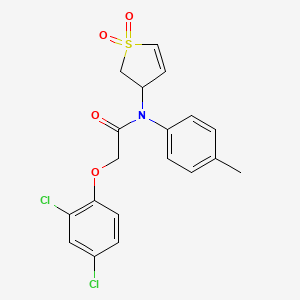
(E)-3-(4-iodoanilino)-1-(4-methylphenyl)but-2-en-1-one
Übersicht
Beschreibung
(E)-3-(4-iodoanilino)-1-(4-methylphenyl)but-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-iodoanilino)-1-(4-methylphenyl)but-2-en-1-one typically involves the following steps:
Formation of the enone backbone: This can be achieved through an aldol condensation reaction between 4-methylbenzaldehyde and acetone, followed by dehydration to form the enone.
Introduction of the iodoaniline group: The enone can then undergo a nucleophilic addition reaction with 4-iodoaniline under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(4-iodoanilino)-1-(4-methylphenyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone group can be oxidized to form diketones or carboxylic acids.
Reduction: The double bond in the enone can be reduced to form saturated ketones or alcohols.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving enones or aniline derivatives.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of (E)-3-(4-iodoanilino)-1-(4-methylphenyl)but-2-en-1-one would depend on its specific application. For example, in a biological context, it may interact with enzymes or receptors, modulating their activity. The enone group can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(4-bromoanilino)-1-(4-methylphenyl)but-2-en-1-one: Similar structure but with a bromo group instead of an iodo group.
(E)-3-(4-chloroanilino)-1-(4-methylphenyl)but-2-en-1-one: Similar structure but with a chloro group instead of an iodo group.
(E)-3-(4-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one: Similar structure but with a fluoro group instead of an iodo group.
Uniqueness
The presence of the iodo group in (E)-3-(4-iodoanilino)-1-(4-methylphenyl)but-2-en-1-one can impart unique reactivity and properties compared to its bromo, chloro, and fluoro analogs. The larger size and higher polarizability of the iodo group can influence the compound’s interactions and reactivity in chemical and biological systems.
Eigenschaften
IUPAC Name |
(E)-3-(4-iodoanilino)-1-(4-methylphenyl)but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO/c1-12-3-5-14(6-4-12)17(20)11-13(2)19-16-9-7-15(18)8-10-16/h3-11,19H,1-2H3/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRVKGKDQKIULB-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(2,6-dimethylphenoxy)propyl]-4-methylpiperidine](/img/structure/B3911405.png)

![(5E)-1-(3,5-dimethylphenyl)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3911414.png)
![5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3911423.png)
![2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3911426.png)

![N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3911447.png)
![4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B3911469.png)


![(1E,2E)-bis[4-(propan-2-yloxy)benzylidene]hydrazine](/img/structure/B3911488.png)
